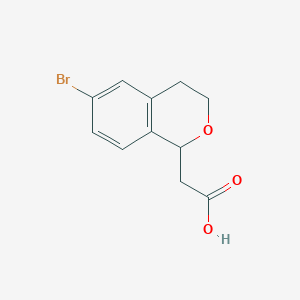

(6-Bromoisochroman-1-yl)acetic acid

Description

Contextualization within Isochroman (B46142) Core Chemistry and its Significance

The isochroman framework is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that frequently appears in biologically active compounds. researchgate.net Isochromans are bicyclic ethers, and their derivatives are found in a variety of natural products and synthetic molecules with diverse pharmacological activities. researchgate.netnih.gov The inherent stability and specific three-dimensional conformation of the isochroman ring system make it an attractive starting point for the design of new therapeutic agents.

The significance of the isochroman core lies in its ability to present substituents in a well-defined spatial arrangement, allowing for precise interactions with biological targets. Researchers have developed numerous synthetic methods to access functionalized isochromans, highlighting the importance of this heterocyclic system in drug discovery. organic-chemistry.orgnih.gov

Importance of Halogenated Cyclic Ethers in Organic Synthesis and Discovery

Halogenated organic compounds, including cyclic ethers, play a crucial role in modern organic synthesis. drishtiias.com The presence of a halogen atom, such as bromine, can significantly influence a molecule's physical and chemical properties. youtube.com In the context of cyclic ethers, halogenation can enhance reactivity, provide a handle for further chemical transformations, and modulate biological activity.

Halogen atoms can act as leaving groups in nucleophilic substitution reactions or participate in cross-coupling reactions, enabling the construction of more complex molecular architectures. google.com Furthermore, the introduction of a halogen can alter a molecule's lipophilicity and metabolic stability, which are critical parameters in drug design. The study of halogenated cyclic ethers is therefore an active area of research, with ongoing efforts to develop new and selective halogenation methods. acs.org

Historical Development and Evolution of Research on Isochroman-1-yl Acetic Acid Scaffolds

Research into isochroman-1-yl acetic acid and its derivatives has evolved from a fundamental interest in heterocyclic chemistry to a more applied focus on their potential as bioactive agents. Early studies likely centered on the synthesis and characterization of these compounds. lookchem.comachemblock.com Over time, as the importance of the isochroman motif became more apparent, researchers began to explore the structure-activity relationships of various substituted isochroman-1-yl acetic acids.

The development of new synthetic methodologies has been a key driver in the evolution of this research area. organic-chemistry.orgnih.gov More efficient and stereoselective methods for the synthesis of isochroman-1-yl acetic acid scaffolds have enabled the creation of diverse libraries of compounds for biological screening. This has led to the discovery of derivatives with a range of biological activities, further stimulating research in this field. nih.gov

Current State and Emerging Trends in the Academic Investigation of (6-Bromoisochroman-1-yl)acetic Acid

The current research landscape for this compound is characterized by a multidisciplinary approach that combines organic synthesis, computational modeling, and biological evaluation. bldpharm.com Scientists are actively exploring new synthetic routes to this compound and its analogs, with a focus on improving efficiency and controlling stereochemistry. molaid.com

An emerging trend is the use of this compound as a building block in the synthesis of more complex molecules. Its bifunctional nature, with both a reactive bromine atom and a carboxylic acid group, makes it a versatile starting material for the construction of novel chemical entities. Future research is likely to focus on elucidating the specific biological targets of this compound and its derivatives, as well as exploring its potential applications in materials science and catalysis.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromo-3,4-dihydro-1H-isochromen-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-8-1-2-9-7(5-8)3-4-15-10(9)6-11(13)14/h1-2,5,10H,3-4,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSHVVCWDFVPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=C1C=C(C=C2)Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromoisochroman 1 Yl Acetic Acid and Analogues

Retrosynthetic Strategies for the (6-Bromoisochroman-1-yl)acetic Acid Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. youtube.com For this compound, several logical disconnections can be envisioned, as illustrated below.

A primary disconnection severs the C1-acetic acid bond, leading to a 6-bromoisochroman (B65126) synthon and a two-carbon component representing the acetic acid moiety. This suggests a late-stage introduction of the side chain. Further disconnection of the isochroman (B46142) ring itself can proceed via two main pathways. The first involves breaking the C1-O bond and the C4a-C8a bond, which corresponds to an oxa-Pictet-Spengler type reaction from a substituted phenylethanol and an aldehyde. The second approach involves cleaving the O-C2 and C1-C1a bonds, pointing towards a synthesis starting from a substituted benzyl (B1604629) ether. The bromine atom is typically introduced via electrophilic aromatic substitution on the benzene (B151609) ring.

Table 1: Key Retrosynthetic Disconnections

| Disconnection Point | Resulting Synthons/Precursors | Corresponding Forward Reaction |

| C1-CH₂COOH | 6-Bromoisochroman-1-yl cation/radical and ⁻CH₂COOH equivalent | Alkylation, Reformatsky reaction |

| Isochroman Ring (Oxa-Pictet-Spengler) | 2-(4-Bromophenyl)ethanol derivative and glyoxylic acid equivalent | Oxa-Pictet-Spengler cyclization |

| Isochroman Ring (Ether Cyclization) | 2-Bromo-4-(2-hydroxyethyl)benzyl bromide | Intramolecular Williamson ether synthesis |

| C6-Br | Isochroman-1-yl)acetic acid and a brominating agent | Electrophilic aromatic bromination |

Classical and Established Synthetic Pathways to this compound

The classical synthesis of this compound relies on a series of well-established organic transformations, often performed in a stepwise manner.

Construction of the Isochroman Ring System

The isochroman core is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds. wikipedia.org A common and effective method for its construction is the oxa-Pictet-Spengler reaction . This reaction involves the acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or its equivalent. For the synthesis of the target molecule, a suitably substituted 2-phenylethanol (B73330) would be the starting material.

Another established route is the intramolecular cyclization of a 2-(halomethyl)phenethyl alcohol or a related derivative. This can be achieved through an intramolecular Williamson ether synthesis, where a base promotes the formation of the cyclic ether.

Regioselective Introduction of the Bromine Moiety

The introduction of the bromine atom at the C6 position of the isochroman ring is typically achieved through electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The ether oxygen of the isochroman ring is an ortho-, para-director. To achieve bromination at the C6 position, the starting materials must be chosen carefully to favor this substitution pattern. For instance, starting with a para-substituted phenylethanol derivative can direct bromination to the desired position.

Common brominating agents for this purpose include N-bromosuccinimide (NBS) in the presence of a suitable catalyst or solvent, or bromine in acetic acid. google.com The reaction conditions, such as temperature and solvent, can be optimized to maximize the yield of the desired 6-bromo isomer.

Formation and Elaboration of the Acetic Acid Side Chain

Once the 6-bromoisochroman core is in hand, the acetic acid side chain can be introduced at the C1 position. Several methods are available for this transformation:

Alkylation of an enolate: The 6-bromoisochroman can be oxidized at the C1 position to form the corresponding lactone, 6-bromoisochroman-1-one (B1498655). This lactone can then be treated with a strong base to form an enolate, which can be subsequently alkylated with a haloacetate ester. libretexts.org Saponification of the resulting ester yields the desired carboxylic acid.

The Reformatsky Reaction: A key method for forming β-hydroxy esters, the Reformatsky reaction, can be employed. wikipedia.orgbyjus.com In this approach, 6-bromoisochroman-1-one is treated with an α-haloester (e.g., ethyl bromoacetate) in the presence of activated zinc metal. wikipedia.orgbyjus.com The resulting β-hydroxy ester can then be dehydrated and reduced or directly hydrolyzed to afford this compound. The Reformatsky reaction is advantageous as it can be performed under neutral conditions, tolerating a wide range of functional groups. nih.gov

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and sustainability compared to classical approaches.

Transition Metal-Catalyzed Coupling Reactions for Building the Scaffold

Transition metal catalysis, particularly with palladium, has revolutionized the construction of complex molecular architectures. youtube.com For the synthesis of the isochroman scaffold, palladium-catalyzed reactions offer powerful alternatives. rsc.orgnih.gov

One such strategy involves an intramolecular coupling reaction. For instance, a suitably substituted o-allyl-benzyl alcohol can undergo a palladium-catalyzed Wacker-type cyclization to form the isochroman ring.

Furthermore, palladium-catalyzed carbonylation reactions can be employed to construct isocoumarin (B1212949) derivatives, which can then be reduced to the corresponding isochromans. nih.gov This approach involves the palladium-catalyzed carbonylation of an o-halophenethyl alcohol derivative, followed by intramolecular cyclization.

Table 2: Comparison of Synthetic Approaches

| Synthetic Approach | Key Features | Advantages | Potential Challenges |

| Classical Synthesis | Stepwise, well-established reactions. | Reliable and predictable outcomes. | Often requires stoichiometric reagents, can be lengthy. |

| Oxa-Pictet-Spengler | Acid-catalyzed cyclization. | Convergent, builds complexity quickly. | May require specific substrate activation. |

| Reformatsky Reaction | Zinc-mediated C-C bond formation. | Tolerates various functional groups. | Requires activated zinc, can be sensitive to reaction conditions. |

| Transition Metal Catalysis | Use of catalytic amounts of metal. | High efficiency, atom economy, and selectivity. | Catalyst cost and sensitivity, optimization of reaction conditions. |

Organocatalytic and Biocatalytic Methods for Stereoselective Synthesis

The stereoselective synthesis of isochroman derivatives has seen significant advancements through the use of organocatalytic and biocatalytic methods. mostwiedzy.pl These approaches offer a powerful alternative to traditional metal-based catalysts, often providing high levels of enantioselectivity under mild reaction conditions.

Organocatalytic Approaches:

Organocatalysis employs small organic molecules to accelerate chemical reactions. youtube.com For the synthesis of isochroman scaffolds, chiral organocatalysts can facilitate asymmetric reactions to produce enantiomerically enriched products. researchgate.net A key strategy involves the intramolecular oxa-Michael addition, where a chiral amine or Brønsted acid catalyst can control the stereochemical outcome.

A plausible organocatalytic route to a precursor of this compound could involve the cyclization of a suitably substituted 2-(2-hydroxyethyl)benzaldehyde (B15358038) derivative. The stereochemistry at the C1 position of the isochroman ring can be directed by a chiral catalyst.

Research on related isochromans has demonstrated the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) as an organocatalyst in the presence of an oxidant like [bis(trifluoroacetoxy)iodo]benzene (B57053) for the C(sp³)–H bond functionalization of isochromans. acs.orgnih.govorganic-chemistry.org This allows for the introduction of various functional groups at the 1-position.

Biocatalytic Methods:

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional selectivity and under environmentally benign conditions. For isochroman synthesis, enzymes such as laccases have been employed. For instance, the multicopper oxidase (MCO) complex Mnx has been used for the oxidative [4 + 2] cyclization of pyrocatechuic acid with styrenes to yield isochromanones. rsc.org While this specific example leads to isochromanones, it highlights the potential of enzymatic systems for constructing the core isochroman ring structure. The synthesis of this compound could potentially be adapted from such a biocatalytic approach, using engineered enzymes to accept the brominated substrates.

Electrochemical Synthesis and Functionalization of Related Isochromans

Electrochemical methods are emerging as a sustainable and powerful tool in organic synthesis, allowing for the activation of C-H bonds without the need for chemical oxidants. mdpi.comacs.org This approach is highly relevant for the synthesis and functionalization of isochroman derivatives.

The direct electrochemical cross-dehydrogenative coupling (CDC) of isochromans with various nucleophiles represents a key strategy. mdpi.com This method facilitates the formation of C-C or C-heteroatom bonds at the C1 position of the isochroman ring. For the synthesis of this compound, an electrochemical approach could be envisioned where a 6-bromoisochroman is coupled with a suitable two-carbon synthon.

An example of a relevant electrochemical reaction is the α-C(sp³)–H/N–H cross-coupling between isochromans and azoles, which proceeds without a catalyst or external oxidant. mdpi.com Similarly, an unprecedented electrochemical CDC reaction between isochroman and unactivated ketones has been developed, highlighting the potential for C-C bond formation. acs.org These methods offer high atom economy and milder reaction conditions compared to traditional methods. organic-chemistry.orgacs.org

A potential electrochemical synthesis of a precursor to the target molecule is detailed in the table below:

| Anode Material | Cathode Material | Electrolyte | Solvent | Reactants | Product |

| Platinum | Platinum | Methanesulfonic acid | Acetonitrile | 6-Bromoisochroman, Enolate Precursor | 1-Substituted-6-bromoisochroman |

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are integral to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and use renewable resources. ijfmr.comjddhs.commdpi.com The synthesis of this compound can be designed with these principles in mind.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Catalysis: Employing catalytic methods, such as organocatalysis and biocatalysis, reduces the need for stoichiometric reagents. jddhs.com

Benign Solvents: Utilizing environmentally friendly solvents like water or performing reactions under solvent-free conditions. jddhs.commdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure, which can be facilitated by electrochemical or photocatalytic methods. jddhs.combeilstein-journals.org

A biocatalytic approach, as mentioned in section 2.3.2, exemplifies a green synthetic method due to the biodegradable nature of the enzyme catalyst and the use of mild, aqueous reaction conditions. rsc.org Similarly, electrochemical synthesis avoids the use of hazardous chemical oxidants and often proceeds with high efficiency. mdpi.comacs.org

Synthesis of Chiral this compound and its Stereoisomers

The synthesis of specific stereoisomers of this compound is crucial, as different enantiomers can exhibit distinct biological activities. researchgate.net Asymmetric catalysis is a primary strategy for achieving this. mostwiedzy.plresearchgate.net

Several catalytic asymmetric methods for the synthesis of isochroman derivatives have been reported:

Transition Metal Catalysis: Chiral transition metal complexes, for example, those based on rhodium or gold/scandium, can catalyze enantioselective C-H insertion or hetero-Diels-Alder reactions to form chiral isochromans. nih.govrsc.org

Organocatalysis: As discussed previously, chiral organocatalysts can be employed in reactions like intramolecular oxa-Michael additions to control the stereochemistry. researchgate.net

A biomimetic approach using a Au(I)/chiral Sc(III) bimetallic catalyst has been successfully used for the asymmetric hetero-Diels-Alder reaction to produce a variety of tetracyclic isochroman frameworks with excellent stereocontrol. nih.gov Such a strategy could be adapted for the synthesis of chiral this compound precursors.

The following table summarizes potential chiral synthesis strategies:

| Catalytic System | Reaction Type | Key Feature |

| Chiral Rhodium Complex | C-H Insertion | Forms chiral isochromans with high enantioselectivity. rsc.org |

| Au(I)/Chiral Sc(III) Bimetallic | Hetero-Diels-Alder | Biomimetic approach yielding tetracyclic isochromans. nih.gov |

| Chiral Brønsted Acid | Oxa-Pictet-Spengler | Enantioselective cyclization of β-phenylethanols. nih.gov |

Scalable Synthesis and Process Optimization for Academic Research and Early Development

The transition from a laboratory-scale synthesis to a larger, more practical scale for academic and early developmental research requires careful process optimization. For this compound, several factors must be considered for a scalable synthesis.

Key considerations for scalable synthesis include:

Starting Material Availability and Cost: The accessibility and price of the initial reactants are critical for large-scale production.

Reaction Conditions: Optimizing temperature, pressure, and reaction time to ensure safety, efficiency, and high yield. The use of robust and easily handleable reagents is preferred.

Purification Methods: Developing purification techniques, such as crystallization or chromatography, that are amenable to larger quantities.

Process Safety: A thorough evaluation of the potential hazards associated with the reagents and reaction conditions.

A reported large-scale synthesis of an isochroman derivative via an oxa-Pictet-Spengler reaction, starting from 2-(4-nitrophenyl)oxirane, demonstrates the feasibility of producing these compounds in gram quantities. nih.gov This method, utilizing hexafluoroisopropanol (HFIP) as a solvent, allowed for a rapid reaction at room temperature. nih.gov Such a procedure could serve as a model for developing a scalable synthesis of this compound.

Chemical Reactivity and Functionalization of 6 Bromoisochroman 1 Yl Acetic Acid

Transformations of the Carboxylic Acid Moiety in (6-Bromoisochroman-1-yl)acetic Acid

The carboxylic acid functional group is a cornerstone of the molecule's reactivity, providing a handle for derivatization and functional group interconversion.

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.comyoutube.com This is an equilibrium process, and to drive the reaction towards the ester product, the alcohol is often used in excess, or water is removed as it is formed, for instance, by azeotropic distillation. masterorganicchemistry.com

The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comresearchgate.net The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

Amidation: Direct reaction of a carboxylic acid with an amine to form an amide is generally challenging because amines are basic and will deprotonate the carboxylic acid to form a non-reactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated". This is typically accomplished by converting the hydroxyl group into a better leaving group.

Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride, which convert the carboxylic acid into a highly reactive acyl chloride. The resulting acyl chloride readily reacts with an amine, even a weak one, to produce the desired amide in high yield. youtube.com Another widely used method involves coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by an amine to form the amide. libretexts.org

| Reaction | Reagents | Product | Key Features |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | (6-Bromoisochroman-1-yl)acetate ester | Equilibrium reaction; driven to completion by excess alcohol or water removal. masterorganicchemistry.comresearchgate.net |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | N-substituted (6-Bromoisochroman-1-yl)acetamide | Highly efficient method involving a reactive intermediate. youtube.com |

| Amidation (Coupling Agent) | Amine (R₂NH), Coupling Agent (e.g., DCC, EDC) | N-substituted (6-Bromoisochroman-1-yl)acetamide | Mild conditions, suitable for sensitive substrates. libretexts.org |

Reductions: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(6-Bromoisochroman-1-yl)ethanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective, readily reducing carboxylic acids to primary alcohols. chemguide.co.ukmsu.edu The reaction proceeds via a complex aluminum alkoxide intermediate, which is then hydrolyzed during an acidic workup to release the alcohol. libretexts.orgkhanacademy.org It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.orgchemistrysteps.com

Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another powerful reagent for this reduction. khanacademy.orgchemistrysteps.com Borane offers the advantage of being more chemoselective than LiAlH₄, often leaving other functional groups like ketones or esters untouched, which could be relevant depending on other functionalities present in a synthetic intermediate. khanacademy.org

Oxidations: The carboxylic acid functional group is already in a high oxidation state. Further oxidation typically results in the loss of the carboxyl group as carbon dioxide (CO₂), a process known as decarboxylation. msu.edu For instance, the Hunsdiecker reaction involves the conversion of a silver carboxylate salt with bromine to an organic halide, with the loss of CO₂. Applying this to this compound would theoretically lead to the formation of 1-bromomethyl-6-bromoisochroman. Oxidative decarboxylation can also be achieved using reagents like lead tetraacetate. msu.edu

As mentioned in the context of amidation, activating the carboxylic acid is crucial for many of its transformations. The primary strategy involves converting the hydroxyl (–OH) group, which is a poor leaving group, into a more labile one. libretexts.org

Key activation strategies include:

Formation of Acyl Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the corresponding acyl chloride. Acyl chlorides are highly electrophilic and react readily with a wide range of nucleophiles. libretexts.orgyoutube.com

Formation of Acid Anhydrides: Carboxylic acids can be converted to acid anhydrides, either symmetrically by heating two equivalents of the acid (less common) or by reacting the carboxylate with an acyl chloride to form a mixed anhydride. libretexts.org Anhydrides are also excellent acylating agents.

Use of Carbodiimides: Reagents like DCC and EDC activate carboxylic acids by forming an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by amines or alcohols. libretexts.org This method is particularly valued in peptide synthesis due to its mild conditions.

Reactions Involving the Bromine Substituent on this compound

The aryl bromide functionality provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation, enabling significant diversification of the aromatic core of the molecule.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C-6 position of the isochroman (B46142) ring. nih.gov

Suzuki Reaction: The Suzuki-Miyaura coupling is a widely used reaction that joins an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Reacting this compound with an aryl or vinyl boronic acid (R-B(OH)₂) would yield a 6-aryl or 6-vinyl isochroman derivative. The reaction is known for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing byproducts. wikipedia.orgresearchgate.net

Stille Reaction: The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org This reaction can be used to couple this compound with various sp²-hybridized groups, including vinyl and aryl moieties. wikipedia.org While highly versatile and tolerant of many functional groups, a significant drawback of the Stille reaction is the toxicity and difficulty in removing the tin byproducts. organic-chemistry.orglibretexts.org

Sonogashira Reaction: The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.govorganic-chemistry.org Applying this to this compound would allow for the introduction of an alkyne substituent at the C-6 position, creating highly valuable alkynyl-aromatic structures that are precursors to many complex molecules. libretexts.orgmdpi.com

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 6-Aryl/Vinyl substituted derivative. wikipedia.orgresearchgate.net |

| Stille | Organostannane (R-SnBu₃) | Pd Catalyst (e.g., Pd(PPh₃)₄) | 6-Aryl/Vinyl substituted derivative. organic-chemistry.orgharvard.edu |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base (e.g., Et₃N) | 6-Alkynyl substituted derivative. wikipedia.orgnih.gov |

Nucleophilic Aromatic Substitution (SNA_r): Direct nucleophilic substitution on an unactivated aryl halide like this compound is generally difficult. Such reactions typically require either harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the halogen, which are absent in this molecule. Therefore, direct displacement of the bromine by common nucleophiles is not a favored pathway.

Halogen-Metal Exchange: A more practical approach to functionalize the C-6 position via a nucleophilic intermediate is through a halogen-metal exchange reaction. This process involves treating the aryl bromide with a strong organometallic base, typically an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. The reaction rapidly exchanges the bromine atom for a lithium atom, generating a highly reactive aryllithium species.

However, the presence of the acidic proton on the carboxylic acid group complicates this reaction, as the organolithium reagent would first act as a base, deprotonating the acid. nih.gov A common strategy to circumvent this is to protect the carboxylic acid group, for example, as an ester, before performing the halogen-metal exchange. An alternative protocol uses a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi, which can sometimes achieve selective bromine-metal exchange even in the presence of acidic protons under non-cryogenic conditions. nih.govnih.gov

Once the metallated intermediate (e.g., 6-lithio-isochroman derivative) is formed, it can be quenched with a wide variety of electrophiles to introduce new functional groups. For example, reaction with carbon dioxide (CO₂) would form a dicarboxylic acid, while reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively.

Electrophilic Aromatic Substitution on the Brominated Isochroman Core

Detailed studies specifically documenting electrophilic aromatic substitution reactions on the this compound core are not extensively reported in publicly available scientific literature. However, based on the general principles of electrophilic aromatic substitution, the reactivity of the benzene (B151609) ring in this molecule is influenced by two key substituents: the bromo group and the alkyl-ether moiety of the isochroman ring.

Further research is required to experimentally determine the precise outcomes of electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on this specific substrate. Such studies would elucidate the dominant directing effects and provide valuable data on the synthesis of further functionalized derivatives.

Reactivity and Modifications of the Isochroman Ring System in this compound

The isochroman ring system, a cyclic ether, offers distinct reactive possibilities separate from the aromatic core.

While specific examples for this compound are not detailed in the available literature, isochroman rings are generally susceptible to cleavage under various conditions. Acid-catalyzed ring-opening, often in the presence of nucleophiles, can lead to the formation of substituted 2-(2-hydroxyethyl)benzyl derivatives. The specific conditions required and the resulting products would depend on the nature of the reagents used. For instance, treatment with strong acids could potentially lead to the formation of a benzylic carbocation, which could then be trapped by a nucleophile.

Functionalization at positions other than the C1-acetic acid side chain on the isochroman ring of this compound is a potential area for synthetic exploration. Radical halogenation, for example, could introduce substituents at the benzylic C4 position. The presence of the C1-substituent may sterically and electronically influence the regioselectivity of such reactions.

Multi-Component Reactions and Cascade Processes Utilizing this compound as a Building Block

Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step. The bifunctional nature of this compound, possessing both a carboxylic acid and a reactive aromatic halide, makes it a potentially valuable building block in MCRs.

For instance, the carboxylic acid moiety could participate in Passerini or Ugi reactions. The bromo-substituted aromatic ring could be involved in palladium-catalyzed cross-coupling reactions, which could be integrated into a one-pot MCR or a cascade sequence. However, specific patented or published examples of MCRs explicitly utilizing this compound are not readily found in current chemical literature, indicating a field ripe for investigation.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound Derivatives

The selective transformation of one functional group in the presence of others is a key challenge in the synthesis of complex molecules. For derivatives of this compound, several selectivity issues can be envisioned:

Chemoselectivity: In reactions involving both the carboxylic acid and the bromo-aromatic moiety, such as in metal-catalyzed cross-coupling reactions, the choice of catalyst and reaction conditions would be crucial to ensure selective reaction at the desired site. For example, certain palladium catalysts might favor coupling at the C-Br bond over reactions involving the carboxylic acid.

Regioselectivity: In electrophilic aromatic substitution reactions, as discussed in section 3.2.3, the regiochemical outcome is determined by the combined directing effects of the bromo and ether substituents.

Stereoselectivity: The chiral center at the C1 position of the isochroman ring introduces the possibility of stereoselective reactions. Reactions involving the C1-acetic acid side chain or transformations of the isochroman ring could potentially be controlled to favor the formation of a specific stereoisomer, although no specific studies on this aspect are currently available.

Further empirical research is necessary to establish the specific chemo-, regio-, and stereoselective outcomes for reactions involving this particular molecule.

Advanced Spectroscopic and Computational Analysis of 6 Bromoisochroman 1 Yl Acetic Acid

Mass Spectrometry (MS) for Accurate Mass Determination and Mechanistic Studies

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy. High-resolution mass spectrometry (HR-MS) can provide the elemental composition of (6-Bromoisochroman-1-yl)acetic acid by measuring its mass to several decimal places. nih.gov This technique is critical for confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms and identify key structural motifs within the molecule. This information can also be used in mechanistic studies to track the pathways of chemical reactions involving this compound.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₁₁H₁₂BrO₃ | 287.0019 | Hypothetical Data |

| [M-H]⁻ | C₁₁H₁₀BrO₃ | 284.9873 | Hypothetical Data |

| [M-CH₂COOH]⁺ | C₉H₈BrO | 210.9753 | Hypothetical Data |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), C-O stretching vibrations of the ether and carboxylic acid, and aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. For this compound, Raman would be particularly useful for observing the vibrations of the aromatic ring and the C-Br bond, which can sometimes be weak in the IR spectrum. The Raman spectrum of the carboxylic acid functional group can also provide insights into dimerization through hydrogen bonding. researchgate.netresearchgate.net

Table 3: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | ~3300-2500 (broad) | ~3000 |

| C-H stretch (Aromatic) | ~3100-3000 | ~3100-3000 |

| C-H stretch (Aliphatic) | ~2980-2850 | ~2980-2850 |

| C=O stretch (Carboxylic Acid) | ~1725-1700 | ~1665 |

| C=C stretch (Aromatic) | ~1600, 1475 | ~1600, 1475 |

| C-O stretch (Ether, Acid) | ~1250-1050 | ~1200 |

| C-Br stretch | ~600-500 | ~600-500 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the C1 position. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. This data is invaluable for understanding the molecule's solid-state properties.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling offer powerful tools to complement experimental data and to predict molecular properties. Using methods like Density Functional Theory (DFT), it is possible to:

Calculate the optimized geometry of this compound, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data.

Predict NMR chemical shifts, which can aid in the assignment of experimental spectra.

Simulate IR and Raman spectra, helping to assign vibrational modes.

Investigate the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them.

Model intermolecular interactions, providing insights into the hydrogen bonding patterns and crystal packing.

These computational approaches provide a deeper understanding of the relationship between the structure of this compound and its spectroscopic properties.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental tools for predicting the intrinsic properties of a molecule from first principles, with Density Functional Theory (DFT) being a prominent and widely used method. A DFT study on This compound would provide a deep understanding of its electronic characteristics and reactivity, even in the absence of experimental data.

The primary outputs of such a theoretical study would include:

Optimized Molecular Geometry: DFT calculations would determine the most stable three-dimensional structure of the molecule by finding the geometry with the lowest electronic energy. This provides precise predictions of bond lengths, bond angles, and dihedral angles for the fused ring system and the acetic acid substituent.

Electronic Properties and Reactivity Descriptors: The analysis would map the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) centers. Key reactivity descriptors, derived from the conceptual DFT framework, would be calculated. While no data exists for the target molecule, the table below shows typical parameters that would be computed.

| Reactivity Descriptor | Theoretical Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a small gap suggests higher polarizability and chemical reactivity. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | Measures the power of a molecule to attract electrons. |

Frontier Molecular Orbitals (FMOs): The spatial distribution of the HOMO and LUMO would be visualized. The HOMO is often located on the most electron-rich parts of a molecule, indicating likely sites for electrophilic attack. Conversely, the LUMO is centered on electron-deficient regions, indicating sites for nucleophilic attack. In a study on a different heterocyclic compound, 2-oxo-2H-chromen-3-yl acetate, DFT was similarly used to compute these parameters to understand its molecular properties. semanticscholar.org For This compound , one might hypothesize that the HOMO would have significant contributions from the bromine-substituted aromatic ring and the carboxylate group, while the LUMO might be distributed across the C=O bond and the aromatic system.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis investigates the various spatial arrangements of a molecule, or conformers, that arise from rotations around single bonds. For a flexible molecule like This compound , this analysis is crucial for understanding its three-dimensional shape and behavior.

A computational conformational analysis would involve:

Identifying Degrees of Freedom: The key sources of flexibility are the puckering of the saturated portion of the isochroman (B46142) ring and the rotation around the single bonds of the acetic acid side chain.

Potential Energy Surface (PES) Scan: By systematically rotating key dihedral angles and calculating the corresponding energy, a PES map is generated. This map reveals the energy minima, which correspond to stable conformers, and the energy maxima, which represent the barriers to interconversion.

Mapping the Energy Landscape: The analysis would identify the most stable conformer (the global minimum) and other low-energy conformers. The relative energies allow for the calculation of the theoretical population of each conformer at a given temperature according to the Boltzmann distribution. Intramolecular interactions, such as a potential hydrogen bond between the carboxylic acid proton and the ether oxygen of the isochroman ring, would be critical in determining the most stable conformations. In an analysis of 2-oxo-2H-chromen-3-yl acetate, its conformation was established by examining its puckering parameters and the angles between its ring systems. semanticscholar.org

Without specific studies, a data table of conformer energies for This compound cannot be constructed.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a cinematic view of molecular motion, offering powerful insights into the dynamic behavior of a molecule and its interactions with its environment, such as a solvent.

An MD simulation of This compound in a solvent like water would aim to:

Analyze Solvation Shell Structure: MD simulations can reveal how solvent molecules arrange themselves around the solute. By calculating radial distribution functions, one could determine the average distance and coordination number of water molecules around key functional groups, such as the carboxylic acid and the bromine atom. This provides a molecular-level picture of hydration.

Explore Dynamic Behavior: The simulation would track the molecule's movements over time, including conformational changes, rotations of the side chain, and the flexibility of the ring system. This provides a more realistic view of the molecule's behavior than static quantum calculations. General MD simulations on acetic acid have been used to predict properties such as its solubility parameter. nih.gov

Quantify Solvent Effects: The presence of a solvent can significantly alter the conformational energy landscape. MD simulations can quantify how solvent interactions stabilize or destabilize certain conformers. The explicit modeling of solute-solvent hydrogen bonds is a key advantage of this method. osti.govmdpi.com

As no specific MD simulations for This compound have been reported, a quantitative description of its dynamic behavior and solvent interactions remains purely theoretical.

Applications of 6 Bromoisochroman 1 Yl Acetic Acid in Chemical Synthesis and Discovery

Utilization in the Preparation of Advanced Organic Molecules with Defined Architectures

Similarly, the utilization of (6-Bromoisochroman-1-yl)acetic acid in the preparation of advanced organic molecules with defined architectures is not described in the current body of scientific literature. The potential for this molecule to serve as a chiral building block or a precursor for complex, three-dimensional structures remains an area for future investigation.

Application as a Scaffold or Precursor in Medicinal Chemistry Lead Generation and Optimization

The isochroman (B46142) scaffold itself is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.govnih.gov However, specific research focusing on this compound as a central scaffold for lead generation and optimization has not been published.

Design and Synthesis of Compound Libraries Based on the this compound Scaffold

The design and synthesis of compound libraries are a cornerstone of modern drug discovery. While the structure of this compound is amenable to the generation of a library of diverse molecules through modification of the bromine and carboxylic acid functionalities, there are no published reports of such a library being constructed or utilized in screening campaigns.

Development of Targeted Small Molecules for Biological Probing

The development of targeted small molecules often relies on well-characterized scaffolds that can be systematically modified to interact with specific biological targets. At present, there is no research available that describes the development of targeted small molecules for biological probing derived from this compound.

Exploration of its Potential in Materials Science and Polymer Chemistry

An exploration of scientific databases and literature reveals no existing research on the potential applications of this compound in the fields of materials science and polymer chemistry. Its potential use as a monomer or a functional additive in polymers has not been investigated.

Development of this compound as a Molecular Probe for Chemical Biology Research

Molecular probes are essential tools for studying biological systems. The development and application of this compound as a molecular probe for chemical biology research have not been reported in the scientific literature.

Mechanistic Investigations of Biological Interactions Involving 6 Bromoisochroman 1 Yl Acetic Acid Scaffolds

In Vitro Enzyme Inhibition and Activation Studies with (6-Bromoisochroman-1-yl)acetic Acid Derivatives

The interaction of this compound and its derivatives with various enzymes is a critical area of investigation to elucidate their potential biological activities. Such studies are fundamental in identifying specific molecular targets and understanding the structure-activity relationships that govern their inhibitory or activatory effects.

Kinetic Analysis and Mechanistic Elucidation of Enzyme-Compound Interactions

While specific kinetic data for the direct interaction of this compound with enzymes is not extensively available in the public domain, the broader class of isochroman (B46142) derivatives has been investigated as enzyme inhibitors. For instance, isocoumarin (B1212949) derivatives, which share a similar structural core, have been evaluated for their inhibitory potential against enzymes like cytochrome P450 (CYP). mdpi.com The kinetic analysis of such interactions typically involves determining key parameters like the Michaelis constant (K_m), maximum velocity (V_max), and the inhibition constant (K_i) to characterize the mode and potency of inhibition.

The general approach to kinetic analysis involves incubating the enzyme with its substrate in the presence and absence of the inhibitor. By measuring the reaction rates at various substrate and inhibitor concentrations, graphical methods like Lineweaver-Burk or Dixon plots can be used to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). This analysis provides insights into whether the compound binds to the active site of the enzyme or an allosteric site.

Structure-Activity Relationship (SAR) Studies for Enzyme Affinity and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For isochroman derivatives, SAR studies have revealed that the nature and position of substituents on the isochroman ring significantly influence their biological activity. nih.gov

For the this compound scaffold, key structural features that can be systematically varied to probe SAR include:

The Bromo Substituent: The presence and position of the bromine atom on the aromatic ring can impact the electronic properties and lipophilicity of the molecule, which in turn can affect its binding affinity to the target enzyme.

The Acetic Acid Moiety: The carboxylic acid group at the 1-position can participate in crucial interactions with the enzyme's active site, such as forming hydrogen bonds or ionic interactions. Esterification or amidation of this group would likely alter the binding mode and affinity.

The Isochroman Ring System: Modifications to the isochroman core itself, such as the introduction of additional substituents or altering the stereochemistry at the C1 position, can provide valuable information about the spatial requirements of the enzyme's binding pocket.

A hypothetical SAR study could involve synthesizing a series of analogs and evaluating their inhibitory activity against a specific enzyme. The data from such a study could be presented in a table format to highlight the impact of different structural modifications.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs as Enzyme Inhibitors

| Compound ID | R1 (at C6) | R2 (at C1) | Enzyme Inhibition (IC₅₀, µM) |

| 1 | Br | CH₂COOH | Data not available |

| Analog A | Cl | CH₂COOH | To be determined |

| Analog B | F | CH₂COOH | To be determined |

| Analog C | Br | CH₂COOCH₃ | To be determined |

| Analog D | Br | CH₂CONH₂ | To be determined |

Receptor Binding Profiling and Ligand-Receptor Interaction Studies

In addition to enzymes, nuclear receptors are another important class of biological targets for isochroman derivatives. For example, certain isochroman analogs have been identified as potent and selective agonists for the Retinoid-X-Receptor (RXR), a key regulator of various physiological processes.

Receptor binding assays are employed to determine the affinity of a ligand for a specific receptor. These assays typically involve a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The test compound, in this case, this compound or its derivatives, is then introduced to compete with the labeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the labeled ligand (the IC₅₀ value) is a measure of its binding affinity. The equilibrium dissociation constant (K_d) can then be calculated from the IC₅₀ value.

While specific receptor binding data for this compound is not readily found in published literature, the known activity of related isochromans at RXR suggests that this could be a potential target. A hypothetical receptor binding profile could be generated to illustrate the kind of data obtained from such studies.

Table 2: Hypothetical Receptor Binding Profile for this compound

| Receptor Target | Binding Affinity (K_d, nM) | Functional Activity |

| Retinoid-X-Receptor α (RXRα) | Data not available | To be determined (Agonist/Antagonist) |

| Retinoic Acid Receptor α (RARα) | Data not available | To be determined (Agonist/Antagonist) |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Data not available | To be determined (Agonist/Antagonist) |

Cellular Assays for Investigating Molecular Mechanisms

Cellular assays are indispensable for understanding the biological effects of a compound in a more physiologically relevant context. These assays can provide insights into how a compound modulates cellular pathways and its ultimate cellular fate, without making therapeutic claims.

Target Identification and Validation Using Chemical Probes Derived from this compound

A chemical probe is a small molecule that can be used to study the function of a specific protein in a cellular or in vivo setting. A well-characterized inhibitor, such as a derivative of this compound, can be developed into a chemical probe. This often involves attaching a "tag" (e.g., a fluorescent dye, a biotin (B1667282) molecule, or a photoreactive group) to the inhibitor without significantly compromising its binding affinity and selectivity for its target.

These tagged probes can then be used in various experiments, such as pull-down assays or fluorescence microscopy, to identify the protein targets of the original compound within a complex cellular lysate or in intact cells. Validation of the identified target is a critical step and often involves demonstrating that the biological effect of the probe is dependent on its interaction with the target protein.

Analysis of Cellular Uptake and Subcellular Localization

Understanding how a compound enters a cell and where it accumulates is crucial for interpreting its biological activity. The cellular uptake of a compound like this compound can be studied using various techniques, including radiolabeling or, more commonly, by synthesizing a fluorescently tagged analog.

Once inside the cell, the compound's subcellular localization can be determined using fluorescence microscopy. By co-staining the cells with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus), it is possible to determine where the compound preferentially accumulates. This information can provide valuable clues about its potential mechanism of action. For instance, localization to the nucleus might suggest an interaction with transcription factors or other nuclear proteins.

The physicochemical properties of the this compound scaffold, such as its lipophilicity and the presence of the carboxylic acid group, will significantly influence its cellular uptake and distribution.

Biophysical Characterization of this compound Interactions with Biomolecules (e.g., proteins, nucleic acids)

The direct study of the physical and chemical interactions between this compound and biological macromolecules such as proteins and nucleic acids is fundamental to elucidating its mechanism of action. A variety of biophysical techniques are available for this purpose, each providing unique insights into the binding events.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon the binding of a ligand (in this case, this compound) to a macromolecule. google.com ITC is considered the gold standard for characterizing binding thermodynamics as it can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, without the need for labeling. google.com For example, a hypothetical ITC experiment could reveal whether the binding is enthalpically or entropically driven, providing clues about the nature of the interacting forces (e.g., hydrogen bonds, hydrophobic interactions).

Hypothetical ITC Data for the Interaction of this compound with a Target Protein

| Parameter | Value |

|---|---|

| Stoichiometry (n) | 1.1 |

| Dissociation Constant (Kd) | 5.2 µM |

| Enthalpy Change (ΔH) | -15.8 kcal/mol |

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical sensing technique used to monitor biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip where a target biomolecule is immobilized. This allows for the determination of the association (kon) and dissociation (koff) rate constants of the binding event, from which the dissociation constant (Kd) can be calculated. SPR is particularly valuable for studying the kinetics of binding and for screening a large number of compounds.

Hypothetical SPR Kinetic Data for this compound Binding

| Parameter | Value |

|---|---|

| Association Rate (kon) | 2.5 x 104 M-1s-1 |

| Dissociation Rate (koff) | 1.3 x 10-2 s-1 |

Spectroscopic Techniques: Methods such as fluorescence spectroscopy can be employed to study binding interactions. For instance, if the target protein contains fluorescent amino acids like tryptophan, the binding of this compound could induce a change in the local environment of these residues, leading to a quenching of their fluorescence or a shift in the emission wavelength. These changes can be used to calculate binding constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the interaction between a small molecule and a biomolecule. Techniques like chemical shift perturbation can identify the specific amino acid residues or nucleotides involved in the binding interface.

X-ray Crystallography: Should a stable complex between this compound and a target protein be formed and crystallized, X-ray crystallography could provide a detailed atomic-level picture of the binding mode. This would reveal the precise orientation of the compound in the binding site and the specific hydrogen bonds, hydrophobic interactions, and other contacts that stabilize the complex.

Theoretical and Computational Approaches to Predict Biological Interactions (e.g., molecular docking, QSAR)

In conjunction with experimental methods, computational approaches play a crucial role in predicting and rationalizing the biological interactions of small molecules.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or a nucleic acid. A molecular docking study of this compound would involve generating a 3D model of the compound and "docking" it into the binding site of a target macromolecule. The results would be a series of predicted binding poses, ranked by a scoring function that estimates the binding affinity. This can provide valuable hypotheses about the binding mode and identify key interacting residues, which can then be tested experimentally, for instance, through site-directed mutagenesis.

Hypothetical Molecular Docking Results for this compound with a Kinase ATP-binding Site

| Parameter | Predicted Value | Interacting Residues |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Asp145, Leu83, Val91 |

| Hydrogen Bonds | 2 | Asp145 (carbonyl oxygen), Lys72 (amide nitrogen) |

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. evitachem.com For a series of this compound derivatives, a QSAR model could be developed to correlate physicochemical properties (descriptors) such as hydrophobicity, electronic properties, and steric parameters with their observed biological activity (e.g., enzyme inhibition). A statistically significant QSAR model can be used to predict the activity of novel, unsynthesized analogs and to guide the design of more potent compounds.

Hypothetical QSAR Equation for a Series of Isochroman Derivatives pIC50 = 0.45 * ClogP - 0.12 * PSA + 0.08 * MW - 2.1 Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, ClogP is the calculated lipophilicity, PSA is the polar surface area, and MW is the molecular weight.

This equation would suggest that increasing lipophilicity and molecular weight, while decreasing polar surface area, could lead to enhanced biological activity within this specific series of compounds.

Future Directions and Emerging Research Avenues for 6 Bromoisochroman 1 Yl Acetic Acid

Development of Novel and More Efficient Synthetic Pathways

The future development of (6-Bromoisochroman-1-yl)acetic acid and its analogs hinges on the establishment of efficient and versatile synthetic routes. While general methods for isochroman (B46142) synthesis exist, such as the oxa-Pictet-Spengler reaction, there is a need for pathways specifically tailored to produce 6-bromo substituted derivatives with the acetic acid side chain at the 1-position.

Future research will likely focus on:

Convergent Synthetic Strategies: Developing convergent routes where the substituted aromatic portion and the heterocyclic core are synthesized separately and then coupled would offer greater flexibility in generating a library of analogs. This could involve, for example, the coupling of a bromo-substituted phenylethanol derivative with a suitable C2-synthon.

Asymmetric Synthesis: The chiral center at the 1-position of the isochroman ring is crucial for biological activity. Future synthetic efforts will undoubtedly concentrate on developing highly enantioselective methods to access specific stereoisomers of this compound. This could involve the use of chiral catalysts or auxiliaries in key cyclization steps.

Flow Chemistry and Process Optimization: For scalable and reproducible synthesis, the adoption of flow chemistry presents a promising avenue. Continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, which are critical for the production of pharmaceutical intermediates. A patent for the synthesis of the related 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid suggests a multi-step sequence involving reduction, amidation, cyclization, and hydrolysis, which could potentially be adapted and optimized for the isochroman analog. google.com

Advanced Functionalization Strategies for Diverse Applications

The chemical structure of this compound provides two key points for functionalization: the bromine atom on the aromatic ring and the carboxylic acid group. Advanced functionalization strategies will be pivotal in creating a diverse library of derivatives for various applications.

Functionalization of the Aromatic Ring:

The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions. Future research will likely explore:

Suzuki-Miyaura Coupling: To introduce a wide range of aryl and heteroaryl substituents.

Sonogashira Coupling: For the installation of alkyne moieties, which can serve as handles for further modifications or as pharmacophoric elements.

Buchwald-Hartwig Amination: To introduce diverse amine functionalities, which are prevalent in many biologically active molecules.

Cyanation Reactions: To introduce a nitrile group, which can be a key pharmacophore or a precursor for other functional groups.

These reactions will allow for the systematic exploration of the structure-activity relationship (SAR) by modifying the electronic and steric properties of the aromatic ring.

Functionalization of the Acetic Acid Side Chain:

The carboxylic acid group is a key interaction point in many biological systems and also offers a handle for further derivatization. organic-chemistry.orgnih.govnih.govacs.orgsygnaturediscovery.com Future strategies will likely involve:

Amide Bond Formation: Coupling with a diverse range of amines to create a library of amides. This is a common strategy in drug discovery to modulate solubility, cell permeability, and target engagement. thermofisher.comnih.govresearchgate.netresearchgate.net

Esterification: Formation of esters with various alcohols to act as prodrugs or to fine-tune pharmacokinetic properties.

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding alcohol, which can then be further functionalized, for example, by etherification or esterification.

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazoles, sulfonamides) to improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties. acs.org

Integration into Advanced Drug Discovery Platforms

The isochroman scaffold is well-suited for integration into modern drug discovery platforms, such as fragment-based lead discovery (FBLD) and phenotypic screening.

Fragment-Based Lead Discovery (FBLD):

The this compound core can be considered a "fragment" that can be used to probe the binding sites of biological targets. nih.govacs.orgrroij.com The bromine atom is particularly useful in FBLD as it can form halogen bonds with protein residues and its presence can be easily detected by X-ray crystallography. acs.org Future research in this area will involve:

Library Design: Creating a library of diverse fragments based on the isochroman scaffold with different substitutions at the 6-position and modifications of the acetic acid side chain.

Biophysical Screening: Utilizing techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy to identify fragments that bind to specific biological targets.

Structure-Based Drug Design: Using X-ray crystallography or cryo-electron microscopy to determine the binding mode of the fragment hits and guide the design of more potent and selective lead compounds.

Phenotypic Screening:

Phenotypic screening, which assesses the effect of a compound on a cellular or organismal phenotype, is a powerful approach for discovering first-in-class drugs. nih.govresearchgate.net Libraries of this compound derivatives can be screened in a variety of phenotypic assays to identify compounds with desired biological effects. nih.gov This could include screens for:

Anticancer activity: Assessing the ability of the compounds to inhibit the growth of cancer cell lines.

Anti-inflammatory activity: Measuring the inhibition of inflammatory cytokine production in immune cells.

Neuroprotective activity: Evaluating the ability of the compounds to protect neurons from cell death in models of neurodegenerative diseases.

Exploration of Unexplored Biological Targets and Signaling Pathways for Isochroman-1-yl Acetic Acid Derivatives

While isochroman derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antihypertensive, and anticancer effects, many of their specific molecular targets and the signaling pathways they modulate remain to be elucidated. nih.govresearchgate.net Future research should focus on:

Target Identification: For hits identified through phenotypic screening, target deconvolution studies will be crucial to identify the specific protein(s) with which the compound interacts. This can be achieved using techniques such as chemical proteomics, thermal shift assays, and genetic approaches.

Pathway Analysis: Once a target is identified, further studies will be needed to understand how the compound modulates the corresponding signaling pathway. This will involve a combination of biochemical and cell-based assays to measure the activity of upstream and downstream components of the pathway.

Exploring Novel Therapeutic Areas: Based on the identified targets and pathways, the therapeutic potential of this compound derivatives can be explored in new disease areas. For instance, if a derivative is found to modulate a key kinase involved in a specific cancer type, it could be developed as a targeted anticancer agent.

Synergistic Research Combining Chemical Synthesis with Advanced Biological Characterization

The most effective way to advance the therapeutic potential of this compound is through a highly integrated and synergistic research program that combines the strengths of chemical synthesis and advanced biological characterization. acs.orgnih.gov This iterative cycle of design, synthesis, and testing will be key to optimizing the properties of lead compounds.

This synergistic approach would involve:

Iterative Design-Make-Test-Analyze (DMTA) Cycles: Chemists would design and synthesize novel analogs based on SAR data and computational modeling. Biologists would then test these compounds in a panel of relevant assays, and the results would be fed back to the chemists to guide the design of the next generation of compounds.

Development of Companion Diagnostics: For lead compounds that show promise in preclinical studies, the development of companion diagnostics to identify patient populations most likely to respond to the treatment will be essential for successful clinical development.

Combination Therapies: Investigating the potential of this compound derivatives to be used in combination with existing drugs to achieve synergistic effects and overcome drug resistance. mdpi.comwikipedia.org

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact of Deviation |

|---|---|---|

| Temperature | 0–25°C | Higher temps may lead to decomposition or side reactions . |

| Solvent | Polar aprotic (e.g., DMF) | Non-polar solvents reduce reaction efficiency . |

| pH | 7–9 (for coupling) | Acidic conditions may protonate intermediates, stalling reactivity . |

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₁H₁₁BrO₃, expected m/z 287.0) and detects halogen isotopic patterns .

- X-ray Crystallography : Resolves stereochemistry and confirms bromine placement (e.g., bond angles ~109.5° for sp³ hybridization) .

- HPLC-PDA : Quantifies purity (>95%) and identifies UV-active impurities (λ = 210–280 nm) .

Q. Table: Key Spectral Peaks

Advanced: How can researchers resolve discrepancies between theoretical and observed spectral data (e.g., NMR, IR)?

Answer:

Discrepancies often arise from:

- Isomeric Byproducts : Use 2D NMR (NOESY) to distinguish between 6-bromo and 7-bromo isomers .

- Solvent Effects : Compare experimental NMR with computed chemical shifts (DFT calculations) to identify solvent-induced shifts .

- Impurity Interference : Employ preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to isolate pure fractions for re-analysis .

- Crystallographic Validation : Single-crystal XRD can confirm structural assignments if spectral ambiguity persists (e.g., distinguishing bromine position) .

Case Example : A 13.6% deviation in titration-based purity (similar to acetic acid analysis in ) may indicate unaccounted impurities. Cross-validate with LC-MS to identify non-UV-active contaminants .

Advanced: What strategies optimize the yield of this compound in palladium-catalyzed coupling reactions?

Answer:

Optimization involves:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura coupling, with ligand tuning to reduce dehalogenation side reactions .

- Additives : Use K₂CO₃ or Cs₂CO₃ as bases to enhance nucleophilicity of the boronic acid partner .

- Reaction Monitoring : In-situ FTIR tracks acetic acid formation (C=O stretch at 1700 cm⁻¹) to terminate reactions at peak yield .

Q. Table: Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | Reduces cost vs. 10 mol% (similar yield) . |

| Temperature | 80°C | Balances reaction rate and catalyst stability . |

| Solvent | Toluene/EtOH (3:1) | Enhances solubility of brominated intermediates . |

Advanced: How should researchers address contradictory analytical results (e.g., HPLC vs. NMR purity)?

Answer:

Contradictions may stem from:

- Matrix Effects in HPLC : Calibrate with a certified reference standard to rule out column adsorption issues .

- NMR Solvent Artifacts : Use deuterated DMSO to dissolve crystalline residues that may skew integration .

- Quantitative NMR (qNMR) : Employ an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination, bypassing HPLC assumptions .

Example : In , a 13.6% titration error arose from NaOH spillage or pipetting inaccuracies. Similarly, inconsistent LC-MS results require spike/recovery experiments to assess method accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.